1-(Benzo[d][1,3]dioxol-5-yl)-3-((2,4-dimethylthiazol-5-yl)methyl)urea
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-((2,4-dimethylthiazol-5-yl)methyl)urea is a synthetic urea derivative featuring a benzo[d][1,3]dioxole (piperonyl) group and a 2,4-dimethylthiazole substituent.
- Benzo[d][1,3]dioxol-5-yl: A privileged scaffold in medicinal chemistry, known for enhancing metabolic stability and binding affinity .
- 2,4-Dimethylthiazole: A heterocyclic moiety often linked to antimicrobial, antiviral, and kinase-inhibitory properties .
- Urea linkage: Facilitates hydrogen bonding, critical for target engagement in enzyme inhibition .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-8-13(21-9(2)16-8)6-15-14(18)17-10-3-4-11-12(5-10)20-7-19-11/h3-5H,6-7H2,1-2H3,(H2,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCQDRRKJALSJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2,4-dimethylthiazol-5-yl)methyl)urea typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethylthiazole with appropriate alkylating agents.
Coupling Reaction: The final step involves coupling the benzo[d][1,3]dioxole derivative with the thiazole derivative using a urea linkage. This can be done using reagents such as isocyanates or carbodiimides under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2,4-dimethylthiazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The urea linkage can be reduced to form amine derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2 and 4 positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides under mild conditions.
Major Products:
Oxidation: Quinone derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Amine derivatives of the urea linkage.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, a study published in 2021 demonstrated that related compounds exhibited cytotoxic activity against various tumor cell lines, including HL-60 and HCT-15 . The mechanism appears to involve the induction of apoptosis in cancer cells, making it a promising candidate for further development.
Antibacterial Properties
Another significant application of this compound is its antibacterial activity. Research indicates that derivatives can effectively inhibit the growth of certain bacterial strains. A patent describes the synthesis of related thiazolidinone derivatives that exhibit antibacterial properties, suggesting that modifications to the urea structure may enhance this activity .
Molecular Modelling and Structure-Activity Relationships
Molecular modelling studies provide insights into the interaction of this compound with biological targets. Using techniques such as docking simulations, researchers can predict how modifications to the structure may improve efficacy and reduce toxicity. These studies are crucial for guiding the design of new derivatives with enhanced pharmacological profiles .
Case Study 1: Anticancer Evaluation
In a detailed evaluation of anticancer properties, researchers synthesized various derivatives of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2,4-dimethylthiazol-5-yl)methyl)urea and tested them against multiple cancer cell lines. The results indicated that specific modifications led to increased cytotoxicity, particularly in leukemia and colon cancer cells. The study utilized both in vitro assays and molecular docking to elucidate the mechanism of action .
Case Study 2: Antibacterial Screening
A screening program evaluated the antibacterial effectiveness of synthesized thiazolidinone derivatives based on this compound. The study found that certain derivatives exhibited significant inhibition against Gram-positive bacteria, including Staphylococcus aureus. This suggests potential for development as new antibacterial agents .
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2,4-dimethylthiazol-5-yl)methyl)urea involves its interaction with molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets in proteins, while the thiazole ring can form hydrogen bonds and π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Their Key Features
Table 1: Structural and Functional Comparison
Key Observations :
- Thiazole vs. Thiadiazole: The target compound’s 2,4-dimethylthiazole group (vs.
- Substituent Effects : The 2,4-dimethyl group on thiazole could enhance lipophilicity compared to morpholine-substituted benzothiazoles , affecting pharmacokinetics.
- Urea Positioning : Unlike pyrazole-based antibacterial agents , the urea linker in the target compound may favor enzyme inhibition over direct membrane disruption.
Physicochemical Properties
Table 3: Predicted Properties vs. Analogs
*Predicted based on dimethylthiazole’s contribution to molecular packing.
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-((2,4-dimethylthiazol-5-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, and mechanisms of action based on recent studies and findings.
Synthesis
The compound can be synthesized through various methods involving the reaction of benzo[d][1,3]dioxole derivatives with thiazole-containing ureas. The synthetic pathway typically includes the formation of an isothiocyanate intermediate followed by nucleophilic attack from a thiazole-derived amine.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance, a related compound was tested against several cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) using the Sulforhodamine B (SRB) assay. The results indicated that certain derivatives had IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting potent anticancer activity.
| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF-7 | 4.52 | 4.56 |
These findings indicate that the synthesized compounds can induce apoptosis in cancer cells through mechanisms involving EGFR inhibition and modulation of mitochondrial apoptosis pathways, specifically targeting proteins such as Bax and Bcl-2 .
The anticancer effects of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2,4-dimethylthiazol-5-yl)methyl)urea may involve several mechanisms:
- EGFR Inhibition : Compounds with benzo[d][1,3]dioxole moieties have shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers for cell proliferation and survival.
- Apoptosis Induction : The activation of apoptotic pathways has been observed, with increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2).
- Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at various phases, leading to reduced cell proliferation.
Case Studies
In a notable study published in MDPI, researchers synthesized various thiourea derivatives incorporating benzo[d][1,3]dioxole and evaluated their biological activities against multiple cancer cell lines. The results highlighted that specific structural modifications enhanced their antiproliferative effects significantly .
Another study focused on the structure-activity relationship (SAR) of similar compounds revealed that substitutions at the thiazole ring significantly influenced their cytotoxicity profiles against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
